molecular formula C11H6FNOS B12878846 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole

Katalognummer: B12878846
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: FUGFTNNWHUIFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a furan ring and a fluorine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-furoyl chloride in the presence of a base, followed by fluorination using a suitable fluorinating agent such as N-fluorobenzenesulfonimide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or benzothiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole involves its interaction with various molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole: A parent compound with similar structural features but without the furan and fluorine substituents.

    2-(Furan-2-yl)benzothiazole: Similar to the target compound but lacks the fluorine atom.

    6-Fluorobenzothiazole: Contains the fluorine atom but lacks the furan ring.

Uniqueness

6-Fluoro-2-(furan-2-yl)benzo[d]thiazole is unique due to the presence of both the furan ring and the fluorine atom, which can enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in various applications .

Eigenschaften

Molekularformel

C11H6FNOS

Molekulargewicht

219.24 g/mol

IUPAC-Name

6-fluoro-2-(furan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H6FNOS/c12-7-3-4-8-10(6-7)15-11(13-8)9-2-1-5-14-9/h1-6H

InChI-Schlüssel

FUGFTNNWHUIFEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NC3=C(S2)C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.